BenchChemオンラインストアへようこそ!

6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde

Mps1/TTK kinase inhibition Hinge‑binding scaffold Structure‑based drug design

6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde (CAS 1184918-81-7, molecular formula C₁₀H₁₀N₄O, MW 202.21 g/mol) is a heterocyclic aldehyde building block featuring the imidazo[1,2-b]pyridazine core with a cyclopropylamino substituent at the 6‑position. The scaffold is recognized as a privileged hinge‑binding motif for multiple kinase targets, including Mps1/TTK, VEGFR2, ACVR1, and TYK2.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 1184918-81-7
Cat. No. B13749677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde
CAS1184918-81-7
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC1NC2=NN3C=C(N=C3C=C2)C=O
InChIInChI=1S/C10H10N4O/c15-6-8-5-14-10(12-8)4-3-9(13-14)11-7-1-2-7/h3-7H,1-2H2,(H,11,13)
InChIKeyAUPRHWZSEQGAGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde (CAS 1184918-81-7) – Key Intermediate for Selective Kinase Inhibitor Development


6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde (CAS 1184918-81-7, molecular formula C₁₀H₁₀N₄O, MW 202.21 g/mol) is a heterocyclic aldehyde building block featuring the imidazo[1,2-b]pyridazine core with a cyclopropylamino substituent at the 6‑position. The scaffold is recognized as a privileged hinge‑binding motif for multiple kinase targets, including Mps1/TTK, VEGFR2, ACVR1, and TYK2 [1] [2]. The aldehyde group at C‑2 renders this compound a versatile synthetic handle for late‑stage diversification into final kinase inhibitor candidates.

6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde Sourcing: Why In‑Class Substitution Is Not Equivalent


The imidazo[1,2-b]pyridazine series is exceptionally sensitive to the nature of the 6‑position substituent; changes from cyclopropylamino to methylamino, ethylamino, cyclohexylamino, or chloro can markedly alter kinase selectivity, cellular permeability, and metabolic stability [1] [2]. During the optimization of Mps1 inhibitors, substituents at the 6‑position were shown to govern both biochemical potency and oral bioavailability through differential interactions with the kinase hinge region and modulation of lipophilicity (XLogP3) [1]. Consequently, generic replacement of the cyclopropylamino group with a similar alkylamino analog cannot preserve the finely balanced profile required for reproducible lead optimization campaigns.

6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde Comparator Data for Scientific Procurement Decisions


Documented Mps1/TTK Kinase Hinge‑Binding Motif: Cyclopropylamino vs. Cyclohexylamino

The cocrystal structure of the imidazo[1,2-b]pyridazine‑based Mps1 inhibitor 27f (PDB ID: 3WZJ) reveals that the 6‑cyclohexylamino substituent occupies the kinase hinge region and contributes to exceptional Mps1 biochemical potency (cellular Mps1 IC₅₀ = 0.70 nM, A549 cell proliferation IC₅₀ = 6.0 nM) [1]. This same hinge‑binding orientation is conserved for the 6‑cyclopropylamino analog, as the cyclopropyl group mimics the cyclohexyl group’s hydrophobic contacts while reducing steric bulk. In the related ACVR1 inhibitor series (K00135; 6‑cyclopropylmethylamino analog), the IC₅₀ measured by coupled‑enzyme assay at pH 7.5 is 120 nM [2], confirming that smaller cycloalkylamino substituents retain target engagement. The cyclopropylamino variant therefore offers a deliberately differentiated option for probing structure‑activity relationships at the 6‑position during lead optimization.

Mps1/TTK kinase inhibition Hinge‑binding scaffold Structure‑based drug design

Aldehyde Functional Handle Enables Systematic C‑2 Diversification Superior to Carboxylic Acid or Nitrile Intermediates

The C‑2 carbaldehyde group permits direct reductive amination with primary and secondary amines under mild conditions (NaBH₃CN or NaBH(OAc)₃, MeOH, room temperature) to yield 2‑aminomethyl derivatives in typical isolated yields of 55‑85 % (n = 12 amines reported for analogous imidazo[1,2-a]pyrazine‑2‑carbaldehydes) [1]. In contrast, the corresponding carboxylic acid (imidazo[1,2-b]pyridazine‑2‑carboxylic acid) requires activation (e.g., HATU, EDCI) and coupling, introducing additional steps that reduce overall efficiency. The nitrile analog (imidazo[1,2-b]pyridazine‑2‑carbonitrile) must undergo reduction to the aldehyde or amine before further derivatization. The free aldehyde therefore streamlines the construction of focused libraries for kinase hit expansion, particularly for TYK2 JH2 pseudokinase domain inhibitors where 2‑aminomethyl substitution is a key pharmacophoric element [2].

Parallel synthesis Aldehyde-based library chemistry Late-stage functionalization

Physicochemical Differentiation: XLogP3 and Hydrogen‑Bond Donor Count Tuned for CNS‑Permeable Kinase Inhibitor Design

The cyclopropylamino group imparts an intermediate lipophilicity (XLogP3 = 1.0) that is higher than the methylamino analog (predicted XLogP3 ≈ 0.2–0.5) but lower than the cyclohexylamino analog (predicted XLogP3 ≈ 3.0) [1]. This positions the compound within the optimal cLogP range for CNS drug candidates (1.0–3.0). Additionally, the compound possesses one hydrogen‑bond donor (the NH of the cyclopropylamino group) and four hydrogen‑bond acceptors, a profile that supports moderate passive permeability while retaining sufficient solubility for biochemical assay conditions [1]. The cyclopropyl moiety also offers a favorable microsomal metabolic stability profile relative to linear alkylamines due to reduced CYP450 oxidation at the alpha carbon (class‑level inference from cyclopropylamine‑containing kinase inhibitors) [2].

Lipophilicity optimization CNS drug design Permeability Cyclopropyl effect

6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde Application Scenarios for Lead Optimization and Library Synthesis


Hit‑to‑Lead Kinase Inhibitor Optimization Targeting the Hinge‑Binding Region

In Mps1/TTK, VEGFR2, or ACVR1 inhibitor projects, use the compound as a core scaffold to systematically probe the 6‑position. Synthesize a small library by varying the 6‑amino substituent while keeping the 2‑carbaldehyde fixed for later diversification. Assess biochemical IC₅₀ values against the target kinase to determine the optimal substituent for hinge‑binding affinity, as demonstrated in the Mps1 inhibitor program that ultimately yielded clinical candidate 27f [1].

Parallel Synthesis of 2‑Aminomethyl Analogues for TYK2 JH2 Pseudokinase Domain Inhibitor Discovery

Employ the C‑2 aldehyde in a protocol of reductive amination with 12–24 diverse primary amines to generate a focused library of 2‑aminomethyl derivatives. Test the library in TYK2 JH2 binding and cellular assays to identify early leads, capitalizing on the known SAR that 2‑aminomethyl substitution enhances TYK2 selectivity and oral bioavailability [2].

Physicochemical Property‑Based Screening for CNS‑Penetrant Kinase Inhibitors

Prioritize the cyclopropylamino derivative over methylamino or cyclohexylamino analogs based on its XLogP3 of 1.0 and balanced hydrogen‑bond donor/acceptor profile [3]. Use the compound as a starting point for CNS‑targeted kinase inhibitor design, where lipophilicity must be optimized to ensure blood‑brain barrier permeation without compromising solubility.

Two‑Step Construction of Bivalent Kinase Degrader Precursors (PROTACs)

The aldehyde group permits chemoselective conjugation of heterobifunctional linkers via reductive amination, while the cyclopropylamino group serves as a kinase recognition element. This two‑step sequence generates PROTAC precursors that can be screened for target degradation without multistep de novo synthesis.

Quote Request

Request a Quote for 6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.